N-Acetylphytosphingosine

Description

Propriétés

Numéro CAS |

21830-28-4 |

|---|---|

Formule moléculaire |

C20H41NO4 |

Poids moléculaire |

359.5 g/mol |

Nom IUPAC |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide |

InChI |

InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19+,20-/m0/s1 |

Clé InChI |

SZUJJDLBXJCDNT-ZCNNSNEGSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C)O)O |

SMILES canonique |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O |

Autres numéros CAS |

21830-28-4 |

Synonymes |

N-acetylphytosphingosine NAPS compound |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetylphytosphingosine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylphytosphingosine (NAPS) is a crucial bioactive lipid belonging to the ceramide family, playing a pivotal role in the structural integrity and signaling functions of the skin's epidermal barrier. As an acetylated derivative of phytosphingosine (B30862), NAPS exhibits unique physicochemical and biological properties that are of significant interest in dermatology, cosmetology, and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental protocols for the study of this compound. It aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and skin care formulation.

Chemical Structure and Identification

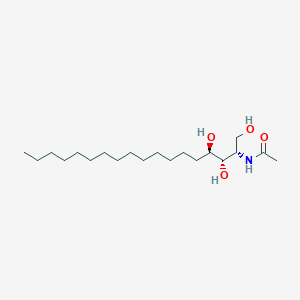

This compound is a complex lipid composed of a phytosphingosine backbone N-acylated with an acetyl group. Phytosphingosine is an 18-carbon aliphatic chain with three hydroxyl groups and an amino group. The acetylation occurs at the amino group on the second carbon atom.

Chemical Formula: C₂₀H₄₁NO₄[1][2]

Molecular Weight: 359.54 g/mol [1][2][3]

IUPAC Name: N-((2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl)acetamide

Synonyms: N-Acetyl (2S, 3S, 4R)-2-amino-1,3,4-octadecanetriol, N-C2:0-Phytoceramide, C2 Phytoceramide[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in the literature. The following table summarizes the available information, with some data for the related precursor molecule, phytosphingosine, provided for reference.

| Property | Value | Reference |

| Appearance | White crystalline powder or neat solid.[1][3] | |

| Melting Point | Data not available for this compound. (Phytosphingosine: 102 °C)[4] | |

| Boiling Point | Data not available for this compound. (Phytosphingosine: 483.7 ± 40.0 °C, predicted)[5][6] | |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol (B145695). (Phytosphingosine is soluble in ethanol up to 2 mg/mL).[4][7] | |

| logP | Data not available for this compound. (Phytosphingosine: 6.2 at 22°C)[4] | |

| Storage | Store at -20°C for long-term storage. For short-term, store in a well-ventilated, dry place at 2-8°C, protected from direct sunlight.[1] |

Biological Properties and Functions

This compound is a key component of the skin's stratum corneum and exhibits a range of biological activities.

-

Skin Barrier Function: As a ceramide, NAPS is integral to the lipid lamellae of the stratum corneum, which forms the primary barrier against water loss and external insults. It helps to maintain skin hydration and integrity.[1]

-

Anti-Inflammatory Activity: this compound has demonstrated anti-inflammatory properties. It can suppress the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting cyclooxygenase (COX) enzymes.[2] It has also been shown to reduce inflammation in keratinocytes.[2]

-

Antimicrobial Properties: Phytosphingosine, the precursor to NAPS, is known to have antimicrobial activity, which may be retained in its acetylated form, contributing to the skin's defense against microorganisms.

-

Cell Signaling: this compound is involved in various cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[2]

Signaling Pathways

This compound, as a ceramide, is implicated in several key signaling pathways that regulate inflammation and cellular responses.

Inhibition of NF-κB Signaling Pathway

Phytosphingosine and its derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses that can be modulated by phytosphingosine derivatives.

Caption: this compound modulates the MAPK signaling pathway.

Regulation of Cyclooxygenase-2 (COX-2) Pathway

This compound has been shown to suppress the production of prostaglandin E2, which is synthesized via the COX-2 pathway.

Caption: this compound regulates the Cyclooxygenase-2 pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following protocols are proposed based on established methods for related compounds.

Synthesis of this compound

This protocol describes a general method for the N-acetylation of phytosphingosine.

Materials:

-

Phytosphingosine

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol (B129727) gradient)

Procedure:

-

Dissolve phytosphingosine in a suitable solvent such as pyridine or a mixture of DCM and a base like triethylamine.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure this compound.

Purification and Analysis

Purification Workflow:

Caption: General workflow for the purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis:

A reverse-phase HPLC method can be adapted for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of methanol and water, or acetonitrile (B52724) and water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 205-215 nm) or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 30-40 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR and ¹³C-NMR spectroscopy are essential for structural confirmation.

-

¹H-NMR: Expected signals would include those for the long aliphatic chain, the methine protons adjacent to the hydroxyl and amide groups, the N-H proton of the amide, and the methyl protons of the acetyl group.

-

¹³C-NMR: Expected signals would include those for the carbons of the aliphatic chain, the carbons bearing the hydroxyl groups, the carbon attached to the nitrogen, and the carbonyl and methyl carbons of the acetyl group.

Mass Spectrometry (MS):

Mass spectrometry is used for molecular weight determination and structural elucidation.

-

Ionization: Electrospray ionization (ESI) is a suitable method.

-

Fragmentation: Tandem MS (MS/MS) can provide structural information. Expected fragmentation would involve cleavage of the C-C bonds of the aliphatic chain and cleavage around the amide and hydroxyl groups.

Conclusion

This compound is a bioactive lipid with significant importance for skin health and cellular signaling. Its role in maintaining the skin barrier and its anti-inflammatory properties make it a compound of great interest for therapeutic and cosmetic applications. This technical guide provides a foundational understanding of its chemical and biological characteristics and offers a starting point for researchers to develop and refine experimental protocols for its study. Further research is warranted to fully elucidate its quantitative physicochemical properties and to establish standardized analytical methods.

References

- 1. N-acetyl phytosphingosine - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. N-Acetyl-phytosphingosine | 475995-69-8 | FA16354 [biosynth.com]

- 3. larodan.com [larodan.com]

- 4. Phytosphingosine | 554-62-1 [chemicalbook.com]

- 5. phytosphingosine CAS#: 13552-11-9 [m.chemicalbook.com]

- 6. 13552-11-9 CAS MSDS (phytosphingosine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of N-Acetylphytosphingosine in Skin Lipid Architecture and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetylphytosphingosine, an acetylated derivative of the naturally occurring phytosphingosine (B30862), is a critical component of the skin's lipid matrix.[1] This bioactive lipid plays a pivotal role in maintaining the integrity of the stratum corneum, the outermost layer of the epidermis, thereby ensuring proper skin barrier function, hydration, and homeostasis. This technical guide provides an in-depth analysis of the functions of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Functions in Skin Lipids

This compound is integral to the structure and function of the epidermal barrier. Its primary roles include:

-

Precursor to Ceramides (B1148491): Phytosphingosine, the precursor to this compound, is a fundamental building block of ceramides, which constitute a major fraction of the intercellular lipids in the stratum corneum.[2][3] N-acylation of phytosphingosine with fatty acids forms phytoceramides, essential for the lamellar organization of the lipid barrier.[2]

-

Strengthening the Skin Barrier: By contributing to the ceramide pool, this compound helps to fortify the skin's natural barrier. This reinforcement minimizes transepidermal water loss (TEWL) and protects the skin from environmental aggressors.[3]

-

Promoting Keratinocyte Differentiation: Studies on its precursor, phytosphingosine, have demonstrated a significant role in promoting the differentiation of normal human epidermal keratinocytes (NHEKs). This process is crucial for the formation of a healthy stratum corneum.[4]

-

Anti-inflammatory and Antimicrobial Properties: Phytosphingosine and its derivatives, including this compound, have been shown to possess anti-inflammatory and antimicrobial properties, contributing to the skin's defense system.[2][5]

Quantitative Effects on Skin Barrier Function

While specific clinical trial data for this compound is emerging, studies on formulations containing its precursor, phytosphingosine, and related ceramides provide valuable insights into its efficacy.

| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change | Statistical Significance | Reference |

| Skin Hydration (AU) | Test Cream (with Ceramide) | 28.7 ± 5.7 | 44.7 ± 11.2 (at W2) | +55.7% | p < 0.01 | [4] |

| Transepidermal Water Loss (g/m²h) | Test Cream (with Ceramide) | 10.2 ± 3.4 | 8.0 ± 2.5 (at W2) | -21.6% | p < 0.05 | [4] |

Table 1: Effects of a Ceramide-Containing Cream on Skin Hydration and Transepidermal Water Loss (TEWL). AU = Arbitrary Units; W2 = Week 2. Data is representative of studies on ceramide-based formulations.

Experimental Protocols

In Vitro Assessment of Keratinocyte Differentiation

This protocol outlines a method to quantify the effect of this compound on the differentiation of normal human epidermal keratinocytes (NHEKs), based on the methodology for its precursor, phytosphingosine.[4]

1. Cell Culture:

- Culture NHEKs in a low-calcium, serum-free medium to maintain them in an undifferentiated state.

2. Treatment:

- Introduce this compound at various concentrations (e.g., 1, 5, 10 µM) to the culture medium.

- Include a vehicle control (e.g., DMSO) and a positive control (e.g., high calcium concentration) for comparison.

- Incubate the cells for a defined period (e.g., 7 days).

3. Quantification of Cornified Envelope (CE) Formation:

- Harvest the treated NHEKs in a 2% SDS solution.

- Sonicate the cell lysate briefly.

- Centrifuge the lysate and resuspend the pellet in 2% SDS with 20 mM dithiothreitol (B142953) (DTT).

- Boil the suspension for 1 hour to solubilize the cross-linked envelopes.

- Quantify the amount of soluble CEs by spectrophotometry at 310 nm.[4]

4. Analysis of Differentiation Marker Proteins:

- Perform ELISA or Western blotting to quantify the expression levels of key differentiation markers such as involucrin, loricrin, and keratin (B1170402) 1.[4]

Clinical Evaluation of Skin Barrier Function

This protocol describes a standard method for a double-blind, vehicle-controlled clinical study to assess the impact of a topical formulation containing this compound on skin hydration and TEWL.[4]

1. Subject Recruitment:

- Recruit healthy volunteers with dry skin conditions.

- Ensure subjects refrain from using other topical products on the test areas for a specified period before and during the study.

2. Test Product Application:

- Designate test sites on the forearms of each subject.

- Apply a standardized amount of the test formulation (containing a specific concentration of this compound) and a vehicle control to the respective sites twice daily for a set duration (e.g., 4 weeks).

3. Biophysical Measurements:

- At baseline and at specified time points (e.g., week 2 and week 4), measure skin hydration using a Corneometer and TEWL using a Tewameter under controlled environmental conditions (temperature and humidity).

4. Data Analysis:

- Analyze the changes from baseline for both the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the effects.

Signaling Pathways

This compound and its precursor, phytosphingosine, are known to modulate intracellular signaling pathways that regulate inflammation and cell differentiation in keratinocytes. One of the key pathways influenced is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

Caption: this compound inhibits the NF-κB signaling pathway.

By inhibiting the activation of the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[2][5] This mechanism underlies its anti-inflammatory effects.

Caption: Biosynthesis of phytoceramides from this compound.

This compound can be deacetylated to yield phytosphingosine. Subsequently, ceramide synthases catalyze the N-acylation of phytosphingosine with a fatty acyl-CoA to form a phytoceramide, such as Ceramide NP. These ceramides are then integrated into the lipid lamellae of the stratum corneum.

Conclusion

This compound is a key bioactive lipid with a multifaceted role in skin health. Its contribution to the ceramide pool is fundamental for the structural integrity and barrier function of the stratum corneum. Furthermore, its ability to promote keratinocyte differentiation and exert anti-inflammatory effects underscores its importance in maintaining skin homeostasis. The quantitative data from studies on related compounds, along with established experimental protocols, provide a solid foundation for further research and development of innovative dermatological and cosmetic products leveraging the beneficial properties of this compound. As research continues, a more detailed understanding of its specific signaling pathways and clinical efficacy will further solidify its position as a cornerstone ingredient in advanced skincare.

References

- 1. researchgate.net [researchgate.net]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the N-Acetylphytosphingosine Biosynthesis Pathway in Yeast

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylphytosphingosine (N-Ac-PHS), a member of the ceramide family, is a crucial sphingolipid in the yeast Saccharomyces cerevisiae and other fungi. Sphingolipids are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in a myriad of cellular processes, including cell cycle regulation, stress responses, and apoptosis. The biosynthesis of N-Ac-PHS is a complex and tightly regulated process, making it a key area of study for understanding fungal biology and for the development of novel antifungal therapeutics. This technical guide provides a comprehensive overview of the N-Ac-PHS biosynthesis pathway in yeast, with a focus on the core biochemical reactions, key enzymes, quantitative data, regulatory mechanisms, and detailed experimental protocols.

Core Biosynthesis Pathway of this compound

The de novo biosynthesis of this compound in yeast commences in the endoplasmic reticulum (ER) with the condensation of the amino acid L-serine and palmitoyl-CoA. This initial step is catalyzed by the serine palmitoyltransferase (SPT) complex, which is a rate-limiting enzyme in the pathway. The product of this reaction, 3-ketodihydrosphingosine, is then rapidly reduced to dihydrosphingosine (DHS). DHS serves as a key intermediate and can be further hydroxylated to produce phytosphingosine (B30862) (PHS). The final step in the formation of N-Ac-PHS is the N-acetylation of the amino group of phytosphingosine.

The overall pathway can be summarized as follows:

-

L-serine + Palmitoyl-CoA → 3-Ketodihydrosphingosine

-

3-Ketodihydrosphingosine → Dihydrosphingosine (DHS)

-

Dihydrosphingosine → Phytosphingosine (PHS)

-

Phytosphingosine + Acetyl-CoA → this compound (N-Ac-PHS)

Key Enzymes in the Pathway

The biosynthesis of N-Ac-PHS is orchestrated by a series of enzymes, each playing a critical role in the pathway.

| Enzyme | Gene(s) in S. cerevisiae | Function |

| Serine Palmitoyltransferase (SPT) | LCB1, LCB2, TSC3 | Catalyzes the initial and rate-limiting step: the condensation of L-serine and palmitoyl-CoA. |

| 3-Ketodihydrosphingosine Reductase | TSC10 | Reduces 3-ketodihydrosphingosine to dihydrosphingosine. |

| Sphingolipid C4-hydroxylase | SUR2 | Hydroxylates dihydrosphingosine to form phytosphingosine. |

| Phytosphingosine N-acetyltransferase | YGR212W (homolog of SLI1), YGR177C (homolog of ATF2) | Catalyzes the final N-acetylation of phytosphingosine to yield this compound.[1] |

While the roles of SPT, Tsc10, and Sur2 are well-established in S. cerevisiae, the specific enzymes responsible for the N-acetylation of phytosphingosine are less characterized. However, studies in the yeast Wickerhamomyces ciferrii have identified two acetyltransferases, Sli1p and Atf2p, that catalyze the acetylation of phytosphingosine.[1] Homologs of the genes encoding these enzymes, YGR212W and YGR177C, are present in S. cerevisiae and are the prime candidates for this enzymatic step.[1]

Quantitative Data

Quantitative analysis of the N-Ac-PHS pathway is essential for understanding its dynamics and regulation. However, specific quantitative data for N-Ac-PHS biosynthesis in S. cerevisiae is limited in the literature. The following table summarizes the available and inferred information.

| Parameter | Value/Range | Organism/Conditions | Reference |

| Enzyme Kinetics | |||

| SPT (Lcb1/Lcb2/Tsc3) | Km (Palmitoyl-CoA): ~5-15 µM | S. cerevisiae | |

| Km (L-serine): ~0.2-1 mM | S. cerevisiae | ||

| Phytosphingosine N-acetyltransferase | Not yet determined in S. cerevisiae | - | - |

| Metabolite Concentrations | |||

| Phytosphingosine | Variable, increases under heat stress | S. cerevisiae | |

| This compound | Typically low, but detectable levels | S. cerevisiae | |

| Gene Expression | |||

| LCB1, LCB2 | Repressed by high sphingolipid levels | S. cerevisiae | |

| YGR212W, YGR177C | Expression levels are generally low under standard laboratory conditions. | S. cerevisiae |

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of sphingolipids is a highly regulated process to maintain cellular homeostasis. The regulation occurs at multiple levels, including transcriptional control of gene expression and post-translational modification of enzymes.

Transcriptional Regulation: The expression of genes involved in sphingolipid biosynthesis is tightly controlled. The master transcriptional regulators of sphingolipid metabolism are beginning to be elucidated, with transcription factors such as Com2 playing a role in sensing intracellular sphingolipid levels and modulating the expression of key enzymes.[2]

Post-Translational Regulation: Key enzymes in the pathway are also regulated by post-translational modifications. For instance, the activity of the SPT complex is negatively regulated by the Orm proteins (Orm1 and Orm2). Phosphorylation of the Orm proteins by the TORC2-Ypk1 signaling pathway relieves this inhibition, thereby upregulating sphingolipid synthesis.[2] While the specific regulation of the final N-acetylation step is not fully understood, it is likely that the acetyltransferases involved are also subject to regulatory control to fine-tune the production of N-Ac-PHS in response to cellular needs.

Experimental Protocols

Extraction of Sphingolipids from Yeast

This protocol describes a method for the total extraction of lipids, including N-Ac-PHS, from yeast cells for subsequent analysis by mass spectrometry.

Materials:

-

Yeast culture

-

Methanol

-

Glass beads (0.5 mm diameter)

-

Bead beater

-

Centrifuge

-

Glass tubes

Procedure:

-

Harvest yeast cells from a liquid culture by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet with distilled water and then resuspend in a small volume of water.

-

Transfer the cell suspension to a glass tube containing an equal volume of glass beads.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the tube.

-

Disrupt the cells using a bead beater for 5-10 cycles of 30 seconds on and 30 seconds off, keeping the samples on ice between cycles.

-

After cell disruption, add additional chloroform and water to achieve a final chloroform:methanol:water ratio of 2:1:0.8.

-

Vortex the mixture vigorously and then centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of N-Ac-PHS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

-

Chromatographic Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

-

Optimize the gradient to achieve good separation of N-Ac-PHS from other lipid species.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use electrospray ionization (ESI) as the ionization source.

-

Perform Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for N-Ac-PHS will need to be determined empirically but will be based on its molecular weight and fragmentation pattern. A likely precursor ion would be the [M+H]+ adduct.

-

-

Quantification:

-

Prepare a standard curve using a commercially available N-Ac-PHS standard of known concentration.

-

Spike an internal standard (e.g., a deuterated or C17-based sphingolipid analog) into the samples and standards for normalization.

-

Calculate the concentration of N-Ac-PHS in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

-

In Vitro Assay for Phytosphingosine N-acetyltransferase Activity

This protocol outlines a method to measure the enzymatic activity of the putative phytosphingosine N-acetyltransferases.

Materials:

-

Yeast cell lysate or purified recombinant enzyme

-

Phytosphingosine substrate

-

Acetyl-CoA

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., chloroform:methanol 2:1)

-

LC-MS/MS system for product detection

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of phytosphingosine, and the yeast lysate or purified enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known concentration of acetyl-CoA.

-

Incubate the reaction for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Extract the lipids as described in the lipid extraction protocol.

-

Quantify the amount of N-Ac-PHS produced using LC-MS/MS.

-

Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway in yeast with significant implications for cell physiology and survival. While the core steps of the pathway leading to the formation of phytosphingosine are well-understood, the specific enzymes and regulatory mechanisms governing the final N-acetylation step in Saccharomyces cerevisiae are areas of active research. The protocols and information provided in this technical guide offer a solid foundation for researchers and drug development professionals to investigate this important pathway further. A deeper understanding of N-Ac-PHS biosynthesis will not only advance our knowledge of fungal biology but may also pave the way for the development of novel antifungal strategies targeting this essential metabolic route.

References

The Role of N-Acetylphytosphingosine as a Ceramide Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylphytosphingosine (NAPS), a derivative of the sphingoid base phytosphingosine (B30862), is emerging as a significant molecule in cellular signaling and skin health. While its direct effects on processes like apoptosis and inflammation are under investigation, its primary role is considered to be that of a precursor to ceramides (B1148491), the central lipid molecules in sphingolipid metabolism and key components of the skin's barrier function. This technical guide provides an in-depth exploration of the metabolic pathway of this compound to ceramides, its involvement in cellular signaling, and detailed experimental protocols for its study.

Introduction

Ceramides are a class of lipid molecules composed of a sphingoid base and a fatty acid. They are integral structural components of cell membranes and play crucial roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] Phytosphingosine is a key sphingoid base, particularly abundant in the stratum corneum of the skin, where it contributes to the formation of the epidermal permeability barrier.[2] this compound is the N-acetylated form of phytosphingosine and is utilized in cosmetic and dermatological formulations for its potential to support skin barrier function.[2] This guide will elucidate the pathway by which NAPS is converted to ceramides and discuss its subsequent physiological roles.

The Metabolic Pathway: From this compound to Ceramide

The conversion of this compound to ceramide is a two-step enzymatic process involving deacetylation followed by acylation.

Step 1: Deacetylation of this compound to Phytosphingosine

The initial and rate-limiting step in the conversion of NAPS to a ceramide is the removal of the acetyl group from the amino group of the phytosphingosine backbone. This hydrolysis reaction is catalyzed by N-acylsphingosine amidohydrolase, more commonly known as acid ceramidase (AC) .[3]

Acid ceramidase is a lysosomal enzyme that cleaves the N-acyl linkage of various ceramides to produce a sphingoid base and a free fatty acid.[3] Studies on the substrate specificity of acid ceramidase have shown that the enzyme exhibits higher activity towards ceramides with shorter acyl chains.[1] For instance, the activity towards N-lauroylsphingosine (C12) is significantly higher than towards N-stearoylsphingosine (C18).[1] Given that this compound is an N-acetylated (C2) sphingoid, it is a highly probable substrate for rapid deacetylation by acid ceramidase.

Step 2: Acylation of Phytosphingosine to form Ceramide

Once phytosphingosine is liberated, it can be re-acylated by ceramide synthases (CerS) to form a ceramide. There are six known mammalian ceramide synthases, each with a specificity for different fatty acyl-CoA chain lengths. This allows for the synthesis of a diverse range of ceramide species, which can have distinct biological functions. The acylation of phytosphingosine with a fatty acid results in the formation of a phytoceramide.

The overall proposed metabolic pathway is illustrated below:

Signaling Roles

While the primary signaling functions associated with this compound are likely mediated through its conversion to ceramides and phytosphingosine, there is evidence to suggest that NAPS itself may possess intrinsic biological activity.

Ceramide-Mediated Signaling

Once formed, ceramides can initiate a variety of signaling cascades. These lipids can act as second messengers, influencing the activity of protein kinases, phosphatases, and transcription factors. Key ceramide-mediated signaling pathways include:

-

Apoptosis: Ceramides are well-established inducers of programmed cell death. They can promote the activation of caspases, a family of proteases that execute the apoptotic program.[4]

-

Cell Cycle Arrest: Ceramides can halt the cell cycle at various checkpoints, thereby inhibiting cell proliferation.

-

Inflammation: Ceramides are involved in inflammatory responses, often acting as pro-inflammatory mediators.[5]

Potential Direct Signaling of this compound

Some studies suggest that this compound may have direct signaling roles independent of its conversion to ceramide.

-

Apoptosis Induction: NAPS has been shown to induce caspase-dependent apoptosis in cancer cell lines.[6]

-

Anti-inflammatory Effects: NAPS has demonstrated the ability to reduce inflammation in keratinocytes.[5]

-

Inhibition of NF-κB and JAK/STAT Signaling: There is potential for NAPS to act as an inhibitor of these key inflammatory signaling pathways.[6]

A simplified overview of potential signaling pathways is presented below:

Quantitative Data

Currently, there is a lack of direct quantitative data in the scientific literature comparing the kinetic efficiency of this compound as a ceramide precursor relative to other sphingoid bases. However, based on the substrate specificity of acid ceramidase, a qualitative comparison can be inferred.

| Substrate | Relative Hydrolysis Rate by Acid Ceramidase | Reference |

| N-lauroylsphingosine (C12) | High | [1] |

| N-myristoylsphingosine (C14) | Moderate | [1] |

| N-palmitoylsphingosine (C16) | Moderate | [1] |

| N-stearoylsphingosine (C18) | Low | [1] |

| This compound (C2) | Predicted to be High | Inferred |

Table 1: Inferred relative hydrolysis rates of various N-acylsphingosines by acid ceramidase.

Further research is required to establish the precise kinetic parameters (Km and Vmax) for the deacetylation of this compound by acid ceramidase and the subsequent acylation by ceramide synthases.

Experimental Protocols

Protocol for In Vitro Acid Ceramidase Activity Assay

This protocol is adapted from established methods for measuring acid ceramidase activity using a fluorogenic substrate and can be modified to test this compound.[7]

Materials:

-

Cell or tissue lysates

-

Fluorogenic ceramide substrate (e.g., RBM14-C12) or this compound

-

25 mM Sodium acetate buffer, pH 4.5

-

Sodium periodate (B1199274) (NaIO4) solution (2.5 mg/mL in 100 mM glycine-NaOH buffer, pH 10.6)

-

100 mM Glycine-NaOH buffer, pH 10.6

-

96-well microplate

-

Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare cell or tissue lysates and determine protein concentration.

-

In a 96-well plate, add 75 µL of 25 mM sodium acetate buffer (pH 4.5) to each well.

-

Add 0.5 µL of a 4 mM substrate solution (fluorogenic ceramide or this compound) in ethanol (B145695) to each well (final concentration 20 µM).

-

Add 10-25 µg of protein lysate in a volume of 25 µL to each well. Include a negative control with no protein extract.

-

Incubate the plate at 37°C for 3 hours.

-

Stop the reaction by adding 25 µL of methanol to each well.

-

Add 100 µL of NaIO4 solution to each well and incubate at 37°C for 1 hour in the dark.

-

Add 100 µL of 100 mM glycine-NaOH buffer (pH 10.6) to each well.

-

Measure fluorescence using a plate reader.

Protocol for LC-MS/MS Analysis of Ceramides

This protocol provides a general framework for the quantification of ceramides in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Biological sample (cells, tissue, plasma)

-

Internal standard (e.g., C17:0-ceramide)

-

Extraction solvent (e.g., ethyl acetate/2-propanol/water)

-

LC-MS/MS system with a C8 or C18 column

-

Mobile phase A (e.g., 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid in water)

-

Mobile phase B (e.g., 1 mM ammonium formate and 0.2% formic acid in methanol)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells.

-

Add a known amount of internal standard.

-

Extract lipids using the extraction solvent.

-

Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject the sample onto the LC column.

-

Separate the different ceramide species using a gradient elution with mobile phases A and B.

-

-

MS/MS Detection:

-

Ionize the eluted ceramides using electrospray ionization (ESI) in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify each ceramide species based on their precursor and product ion masses.

-

-

Data Analysis:

-

Integrate the peak areas for each ceramide and the internal standard.

-

Calculate the concentration of each ceramide species relative to the internal standard.

-

Conclusion and Future Directions

This compound serves as a direct precursor for the synthesis of phytoceramides through a two-step enzymatic pathway involving deacetylation by acid ceramidase and subsequent acylation by ceramide synthases. The resulting ceramides are critical for skin barrier function and are involved in a multitude of cellular signaling pathways. While there is emerging evidence for the direct biological activities of this compound, further research is needed to fully elucidate these roles and to differentiate them from the effects of its metabolic products.

Areas for future research include:

-

Direct enzymatic studies: Detailed kinetic analysis of this compound deacetylation by purified acid ceramidase.

-

Comparative precursor studies: Quantitative comparison of the efficiency of this compound versus other sphingoid bases as ceramide precursors in cellular models.

-

Unique signaling pathways: Identification of specific protein binding partners and signaling cascades that are uniquely activated by this compound.

-

Gene expression analysis: Transcriptomic and proteomic studies to identify genes and proteins that are specifically regulated by this compound.

A deeper understanding of the metabolism and signaling of this compound will be invaluable for the development of novel therapeutic and dermatological applications targeting ceramide-dependent pathways.

References

- 1. A fluorescence-based high-performance liquid chromatographic assay to determine acid ceramidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyl phytosphingosine - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound Enhances the Radiosensitivity of Lung Cancer Cell Line NCI-H460 -Molecules and Cells | 학회 [koreascience.kr]

- 5. N-Acetyl-phytosphingosine | 475995-69-8 | FA16354 [biosynth.com]

- 6. This compound (NAPS), Sphingolipid ceramide derivative (CAS 21830-28-4) | Abcam [abcam.com]

- 7. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylphytosphingosine: A Technical Guide on its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylphytosphingosine, a naturally occurring sphingolipid, is a critical component of cellular membranes and plays a pivotal role in maintaining skin barrier function and modulating key cellular processes. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, alongside detailed experimental protocols for its extraction and quantification. Furthermore, this document elucidates the signaling pathways through which this compound exerts its biological effects, particularly in keratinocyte differentiation and apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of dermatology, cosmetology, and drug development.

Discovery and Synthesis

The definitive first isolation and characterization of this compound is not prominently documented in a single seminal paper. However, its discovery is intrinsically linked to the broader research on phytosphingosine (B30862) and its derivatives. The yeast Wickerhamomyces ciferrii (previously known as Pichia ciferrii or Hansenula ciferrii), first isolated in 1932, was later identified in 1960 to secrete large quantities of Tetraacetylphytosphingosine (TAPS), a fully acetylated precursor to this compound.

The chemical synthesis of phytosphingosine and its N-acylated derivatives, including N-stearoyl-phytosphingosine, has been a subject of research for several decades, with various synthetic routes being developed. A notable synthesis method for phytosphingosine was described by Weiss and Stiller in 1965. The N-acetylation of phytosphingosine is a standard chemical reaction. A 1979 study by Kulmacz et al. detailed the chemical syntheses and properties of N-acetyl derivatives of various hydroxysphinganines, contributing to the understanding of these molecules.

Natural Sources of this compound

This compound is found in a variety of organisms, from microorganisms to mammals. Its concentration can vary significantly depending on the source and the specific tissue.

Microbial Sources

The most significant microbial source for the production of phytosphingosine derivatives is the yeast Wickerhamomyces ciferrii . This yeast naturally produces and secretes large amounts of Tetraacetylphytosphingosine (TAPS), which can be readily deacetylated to yield phytosphingosine and subsequently N-acetylated. Fermentation of W. ciferrii is a commercially viable method for producing these compounds.

Saccharomyces cerevisiae, a common baker's yeast, also contains phytosphingosine as a component of its sphingolipids, although not to the same extent as W. ciferrii.

Human Skin

In humans, this compound is a fundamental component of ceramides (B1148491) in the stratum corneum, the outermost layer of the epidermis. Specifically, it forms the backbone of Ceramide NP (N-stearoyl-phytosphingosine) . Ceramides are crucial for maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults. Ceramide NP constitutes a significant portion of the total ceramide content in the stratum corneum.

Plant Sources

Phytoceramides, which include N-acylated phytosphingosine derivatives, are present in various plants. They are often found as glucosylceramides. While the direct quantification of this compound in many plants is not extensively documented, the presence of its precursors is well-established. Some plants known to contain phytoceramides include wheat, rice, soybeans, and potatoes. The concentration of these lipids in plants is generally lower than in microbial sources.

Quantitative Data on this compound and its Precursors

The following tables summarize the available quantitative data on this compound and related compounds from various sources.

Table 1: Concentration of Ceramide NP (containing this compound) in Human Stratum Corneum

| Ceramide Species | Concentration (% of total ceramides) | Reference |

| Ceramide NP | ~22% | [1] |

Table 2: Concentration of Glucosylceramides (Phytoceramide Precursors) in Various Plant Sources

| Plant Source | Compound | Concentration | Reference |

| Wheat Germs | Glucosylceramides | 33.7 mg / 100 g | [2] |

| Apple Pomace | Glucosylceramides | 28.9 mg / 100 g | [2] |

| Coffee Grounds | Glucosylceramides | 4.4 mg / 100 g | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and its precursors from microbial and skin samples.

Extraction of Sphingolipids from Wickerhamomyces ciferrii

This protocol is adapted from methods used for lipid extraction from yeast.

Materials:

-

Wickerhamomyces ciferrii culture broth

-

Centrifuge

-

Glass beads (0.5 mm diameter)

-

Vortex mixer

-

0.9% NaCl solution

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Harvest yeast cells from the culture broth by centrifugation at 3000 x g for 10 minutes.

-

Wash the cell pellet twice with distilled water and once with 0.9% NaCl.

-

The cell pellet can be lyophilized for long-term storage or used directly.

-

To 1 g of wet cell pellet (or an equivalent amount of lyophilized cells), add 3 ml of methanol and an equal volume of glass beads.

-

Vortex the mixture vigorously for 10 minutes to disrupt the cells.

-

Add 6 ml of chloroform to the mixture and vortex for another 5 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Collect the lower chloroform phase containing the lipids.

-

Repeat the extraction of the remaining cell debris with another 6 ml of chloroform and 3 ml of methanol.

-

Pool the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting lipid extract contains Tetraacetylphytosphingosine (TAPS), which can be further purified and processed.

Deacetylation of TAPS to Phytosphingosine

Materials:

-

TAPS extract

-

0.5 M KOH in methanol

-

Glacial acetic acid

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Dissolve the TAPS extract in a minimal amount of methanol.

-

Add a 5-fold molar excess of 0.5 M methanolic KOH.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Neutralize the reaction with glacial acetic acid.

-

Evaporate the solvent.

-

Purify the resulting phytosphingosine by silica gel column chromatography using a chloroform-methanol gradient.

N-Acetylation of Phytosphingosine

Materials:

-

Purified phytosphingosine

-

Acetic anhydride (B1165640)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the purified phytosphingosine in a mixture of DCM and pyridine (10:1 v/v).

-

Add a 1.5-fold molar excess of acetic anhydride dropwise while stirring at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the this compound into DCM.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain this compound, which can be further purified by chromatography if necessary.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in a lipid extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

This compound standard

-

Internal standard (e.g., C17-N-Acetylphytosphingosine)

Procedure:

-

Sample Preparation:

-

Dissolve the lipid extract in a suitable solvent (e.g., methanol).

-

Spike the sample with a known concentration of the internal standard.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid

-

Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Monitor the transition for this compound (e.g., m/z 360.3 -> [specific fragment ion]).

-

Monitor the transition for the internal standard.

-

-

Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) using the standard compounds.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.

-

Signaling Pathways and Biological Functions

This compound and its derivatives are bioactive molecules that play crucial roles in regulating cellular processes, particularly in the skin.

Role in Skin Barrier Function and Keratinocyte Differentiation

This compound, as a component of ceramides, is integral to the formation and maintenance of the epidermal permeability barrier. Phytosphingosine, its precursor, has been shown to stimulate the differentiation of human keratinocytes.[3] This process involves the upregulation of key differentiation markers such as involucrin, loricrin, and filaggrin.[3][4][5] These proteins are essential for the formation of the cornified envelope, a critical structure for skin barrier integrity.

The following diagram illustrates the proposed workflow for this compound's role in enhancing skin barrier function.

Caption: Role of this compound in Skin Barrier Function.

Induction of Apoptosis

This compound and its derivatives have been shown to induce apoptosis (programmed cell death) in various cell types, including cancer cells. This apoptotic effect is mediated through the activation of a caspase cascade.

Studies have demonstrated that this compound can induce the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3.[6][7] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. Phytosphingosine has been shown to induce the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to cytochrome c release.[6]

The following diagram illustrates the signaling pathway for this compound-induced apoptosis.

Caption: this compound-Induced Apoptosis Signaling Pathway.

Conclusion

This compound is a multifaceted sphingolipid with significant biological roles, particularly in maintaining skin health. Its discovery and synthesis are rooted in the broader exploration of phytosphingolipids, with microbial fermentation of Wickerhamomyces ciferrii being a key source for its precursor. As a fundamental component of skin ceramides, it is essential for barrier integrity and the regulation of keratinocyte differentiation. Furthermore, its ability to induce apoptosis highlights its potential as a therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals aiming to further investigate and harness the properties of this compound for scientific and clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Production of Rare Phyto-Ceramides from Abundant Food Plant Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Influence of Stereochemistry on the Biological Activity of N-Acetylphytosphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylphytosphingosine (NAPS) is a bioactive lipid molecule with significant implications in cellular signaling, dermatology, and pharmacology. As a derivative of phytosphingosine (B30862), NAPS possesses three chiral centers, giving rise to eight possible stereoisomers. Emerging research indicates that the specific three-dimensional arrangement of these chiral centers profoundly dictates the biological activity of NAPS, influencing its efficacy in processes such as apoptosis, inflammation, and cell cycle regulation. This technical guide provides an in-depth exploration of the stereochemistry of NAPS, its differential biological activities, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research and development in this promising area.

Introduction: The Stereochemical Landscape of this compound

This compound belongs to the family of sphingolipids, which are integral components of cell membranes and key players in signal transduction. The structure of NAPS is characterized by an 18-carbon aliphatic chain with hydroxyl groups at positions 1, 3, and 4, and an acetamido group at position 2. The chiral carbons at C-2, C-3, and C-4 result in eight distinct stereoisomers. The naturally occurring and most studied isomer is (2S, 3S, 4R)-N-acetylphytosphingosine. However, the synthesis of all eight stereoisomers has enabled the investigation into how subtle changes in stereochemistry can lead to significant differences in biological function.[1] Understanding these differences is paramount for the development of targeted therapeutics and advanced cosmetic formulations.

The eight stereoisomers of this compound are:

-

(2S, 3S, 4R) - D-ribo

-

(2R, 3R, 4S) - L-ribo

-

(2S, 3R, 4S) - D-lyxo

-

(2R, 3S, 4R) - L-lyxo

-

(2S, 3S, 4S) - D-xylo

-

(2R, 3R, 4R) - L-xylo

-

(2S, 3R, 4R) - D-arabino

-

(2R, 3S, 4S) - L-arabino

Stereospecific Biological Activity of this compound

While comprehensive quantitative data comparing the biological activities of all eight NAPS stereoisomers is limited in publicly available literature, studies on closely related ceramides (B1148491) strongly indicate that stereochemistry is a critical determinant of biological function. For instance, research on N-octanoyl-sphingosine stereoisomers has demonstrated significant differences in their ability to induce apoptosis.

Apoptosis

Studies on U937 cells have shown that the threo stereoisomers of N-octanoyl-sphingosine are more potent inducers of apoptosis than the erythro isomers. This suggests that the spatial arrangement of the hydroxyl and acetamido groups is crucial for the interaction with cellular targets that trigger programmed cell death. NAPS is known to enhance the radiosensitivity of lung cancer cells by inducing apoptosis.[2][3]

Table 1: Relative Potency of N-octanoyl-sphingosine Stereoisomers in Inducing Apoptosis in U937 Cells

| Stereoisomer | Relative Potency |

| D-threo | +++ |

| L-threo | +++ |

| L-erythro | ++ |

| D-erythro | + |

(Data adapted from studies on N-octanoyl-sphingosine, a related ceramide analog)

Inflammation

NAPS is known to play a role in modulating inflammatory responses. One of the key mechanisms is through the regulation of cyclooxygenase-2 (COX-2) expression. The stereochemistry of NAPS likely influences its ability to interact with signaling molecules and transcription factors that control COX-2 gene expression.

Table 2: Hypothetical Comparative IC50 Values for COX-2 Inhibition by NAPS Stereoisomers

| Stereoisomer | IC50 (µM) for COX-2 Inhibition |

| (2S, 3S, 4R) | Data not available |

| (2R, 3R, 4S) | Data not available |

| (2S, 3R, 4S) | Data not available |

| (2R, 3S, 4R) | Data not available |

| (2S, 3S, 4S) | Data not available |

| (2R, 3R, 4R) | Data not available |

| (2S, 3R, 4R) | Data not available |

| (2R, 3S, 4S) | Data not available |

(This table serves as a template for data presentation; quantitative values require experimental determination.)

Cell Proliferation

NAPS has been shown to inhibit cell proliferation in both cancer and normal cell lines, although normal cells may recover after removal of NAPS.[4] The stereochemical configuration of NAPS is expected to affect its cytostatic properties.

Table 3: Comparative Effect of NAPS Stereoisomers on Cell Proliferation (Hypothetical)

| Stereoisomer | % Inhibition of Cell Proliferation (at a given concentration) |

| (2S, 3S, 4R) | Data not available |

| (2R, 3R, 4S) | Data not available |

| (2S, 3R, 4S) | Data not available |

| (2R, 3S, 4R) | Data not available |

| (2S, 3S, 4S) | Data not available |

| (2R, 3R, 4R) | Data not available |

| (2S, 3R, 4R) | Data not available |

| (2R, 3S, 4S) | Data not available |

(This table serves as a template for data presentation; quantitative values require experimental determination.)

Signaling Pathways Modulated by this compound

NAPS exerts its biological effects by modulating several key signaling pathways. The stereochemistry of NAPS is critical for its interaction with upstream regulators and downstream effectors in these pathways.

Pro-inflammatory Signaling Pathway

NAPS can influence the inflammatory response by modulating the expression of COX-2, which is a key enzyme in the synthesis of prostaglandins. This regulation is often mediated through the activation of protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway.

Apoptotic Signaling Pathway

NAPS can induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound stereoisomers.

Synthesis and Purification of this compound Stereoisomers

The synthesis of NAPS stereoisomers begins with the stereoselective synthesis of the corresponding phytosphingosine stereoisomers. This can be achieved through various organic synthesis routes, often starting from chiral precursors.

Workflow for Synthesis and Purification:

Protocol for N-acetylation of Phytosphingosine:

-

Dissolve the phytosphingosine stereoisomer in a suitable solvent (e.g., methanol (B129727) or a mixture of tetrahydrofuran (B95107) and water).

-

Add a base (e.g., triethylamine (B128534) or sodium bicarbonate) to the solution.

-

Slowly add acetic anhydride to the reaction mixture at room temperature.

-

Stir the reaction for a specified time (e.g., 2-4 hours) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform).

-

Characterize the purified NAPS stereoisomer using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of each NAPS stereoisomer for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cytokine Release Assay (ELISA)

This assay quantifies the amount of specific cytokines (e.g., IL-6, TNF-α) released by cells in response to treatment.

-

Culture cells (e.g., macrophages or peripheral blood mononuclear cells) and treat them with different NAPS stereoisomers for a set time period.

-

Collect the cell culture supernatant.

-

Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions for the specific cytokine of interest.

-

Briefly, coat a 96-well plate with a capture antibody, block non-specific binding sites, add the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance and determine the cytokine concentration using a standard curve.

Western Blot Analysis for COX-2 and Phospho-ERK

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Treat cells with the NAPS stereoisomers for the desired time.

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for COX-2, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The stereochemistry of this compound is a critical factor that governs its biological activity. While the naturally occurring (2S, 3S, 4R) isomer has been the primary focus of research, a deeper understanding of the therapeutic potential of all eight stereoisomers is essential. The lack of comprehensive comparative data highlights a significant opportunity for future research. Systematic studies employing the methodologies outlined in this guide will be instrumental in elucidating the specific roles of each NAPS stereoisomer in cellular processes. This knowledge will pave the way for the rational design of novel therapeutics with enhanced efficacy and reduced side effects for a range of conditions, from skin disorders to cancer. Further investigations into the stereospecific interactions of NAPS with its molecular targets will also provide valuable insights into the fundamental mechanisms of sphingolipid signaling.

References

- 1. Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. This compound Enhances the Radiosensitivity of Lung Cancer Cell Line NCI-H460 -Molecules and Cells | 학회 [koreascience.kr]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Acetylphytosphingosine from Phytosphingosine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylphytosphingosine (NAPS), a derivative of the naturally occurring sphingolipid phytosphingosine (B30862), has garnered significant interest in dermatological and pharmaceutical research for its role in maintaining skin barrier function and its anti-inflammatory properties. This document provides detailed protocols for the chemical synthesis of this compound from its precursor, phytosphingosine, via a selective N-acetylation reaction. Additionally, it outlines the purification and characterization of the final product. Furthermore, this application note explores the biological activity of this compound, with a focus on its inhibitory effects on the NF-κB and MAPK signaling pathways, which are critical mediators of inflammation. Quantitative data from relevant studies are summarized, and a schematic representation of the proposed signaling pathway is provided to facilitate a deeper understanding of its mechanism of action.

Introduction

Phytosphingosine is a bioactive lipid that is an essential component of the skin's stratum corneum, playing a crucial role in maintaining the epidermal barrier and exhibiting antimicrobial and anti-inflammatory activities. Its N-acetylated derivative, this compound, is of particular interest as it is a key constituent of ceramides (B1148491) and is utilized in cosmetic and dermatological formulations for its ability to support skin hydration and reduce inflammation.[1] The anti-inflammatory effects of this compound are attributed to its ability to modulate cellular signaling pathways, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the inflammatory response.[2][3] Understanding the synthesis and biological activity of this compound is therefore critical for the development of novel therapeutics for inflammatory skin conditions.

Chemical Synthesis of this compound

The synthesis of this compound from phytosphingosine is achieved through a selective N-acetylation reaction. This process involves the use of an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base catalyst like pyridine (B92270). The selectivity for N-acetylation over O-acetylation is crucial and can be influenced by the reaction conditions.

Experimental Protocol: Selective N-Acetylation of Phytosphingosine

This protocol is based on established methods for the N-acetylation of primary amines in the presence of hydroxyl groups.[4][5]

Materials:

-

Phytosphingosine

-

Acetic Anhydride (Ac₂O)

-

Anhydrous Pyridine

-

Anhydrous Methanol (B129727)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., Chloroform (B151607):Methanol gradient)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, rotary evaporator, chromatography column)

Procedure:

-

Dissolution: Dissolve phytosphingosine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Acetylation: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture again to 0°C and quench the excess acetic anhydride by the slow addition of anhydrous methanol.

-

Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography.[6]

-

Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% chloroform).

-

Load the crude product onto the column.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5-10%).

-

Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

-

Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][4][7]

Data Presentation: Synthesis and Characterization

| Parameter | Value/Description | Reference |

| Molecular Formula | C₂₀H₄₁NO₄ | [1] |

| Molecular Weight | 359.54 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [8] |

| Purity (Typical) | >98% | [4] |

| Storage | Store at -20°C | [4] |

Biological Activity and Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory cascade. Specifically, it has been implicated in the downregulation of the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[3][9]

Inhibition of the MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as ERK and p38, is another critical signaling cascade in the inflammatory response. Activation of these kinases leads to the production of pro-inflammatory mediators. Studies on related compounds suggest that this compound may inhibit the phosphorylation, and thus the activation, of key MAPK proteins like ERK and p38.[2][6]

Mandatory Visualization: Synthesis Workflow and Signaling Pathway

Caption: Workflow for the synthesis of this compound.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Data Presentation: Biological Activity

The following table summarizes key findings from studies investigating the anti-inflammatory effects of this compound and related compounds.

| Assay/Endpoint | Cell Line/Model | Treatment | Result | Reference |

| Prostaglandin E2 (PGE₂) Production | Keratinocytes | This compound | Suppression of PGE₂ production | [1] |

| NF-κB Activation | Various | Phytosphingosine Derivatives | Inhibition of NF-κB nuclear translocation | [2] |

| IκBα Phosphorylation | Macrophages | Anti-inflammatory agents | Inhibition of IκBα phosphorylation | [3] |

| MAPK (ERK, p38) Phosphorylation | Microglial cells | Anti-inflammatory agents | Inhibition of LPS-induced ERK and p38 phosphorylation | [2] |

Conclusion

This application note provides a comprehensive overview of the synthesis of this compound from phytosphingosine and its role as an anti-inflammatory agent. The detailed protocols for synthesis and purification, along with the summary of its biological activity and mechanism of action, offer a valuable resource for researchers in the fields of dermatology, cosmetology, and pharmacology. The ability of this compound to inhibit both the NF-κB and MAPK signaling pathways underscores its potential as a therapeutic agent for the treatment of inflammatory skin disorders. Further research is warranted to fully elucidate its clinical efficacy and to explore its potential in other inflammatory conditions.

References

- 1. N-Acetyl-phytosphingosine | 475995-69-8 | FA16354 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Co-relation with novel phosphorylation sites of IκBα and necroptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cis-4-methylsphingosine phosphate induces apoptosis in neuroblastoma cells by opposite effects on p38 and ERK mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Preparation and Characterization of N-Acetylphytosphingosine (NAPS) Liposomes

Application Notes

Introduction

N-Acetylphytosphingosine (NAPS) is an acetylated derivative of phytosphingosine, a bioactive sphingolipid that is a key component of the skin's stratum corneum. NAPS plays a crucial role in maintaining the integrity of the skin barrier, retaining moisture, and modulating the skin microbiome. Liposomal encapsulation of NAPS offers a sophisticated delivery system to enhance its penetration into the skin, improve its bioavailability, and ensure its stability. These liposomes can be incorporated into a variety of dermatological and cosmetic formulations for applications such as anti-aging, anti-inflammatory treatments, and remedies for skin conditions like acne. This document provides a detailed protocol for the preparation of NAPS liposomes using the thin-film hydration method, followed by characterization techniques.

Principle of the Method

The thin-film hydration technique is a widely used method for preparing liposomes.[1][2][3] It involves dissolving the lipids, including this compound, in an organic solvent, which is then evaporated to form a thin lipid film on the inner surface of a round-bottom flask. This film is subsequently hydrated with an aqueous phase, leading to the spontaneous formation of multilamellar vesicles (MLVs). To achieve a uniform size distribution and produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension is then subjected to size reduction techniques such as sonication or extrusion.[3]

Applications

NAPS-loaded liposomes are valuable for a range of applications in research, drug development, and cosmetics, including:

-

Dermatological Research: Studying the role of NAPS in skin barrier function and cellular signaling pathways.

-

Cosmetic Formulations: Development of advanced skincare products for moisturization, anti-aging, and soothing sensitive skin.

-

Drug Delivery: As a carrier system for targeted delivery of NAPS to specific skin layers to treat inflammatory skin conditions.

Quantitative Data Summary

The following table summarizes typical physicochemical characteristics of ceramide-type liposomes prepared by the thin-film hydration method. While specific data for NAPS liposomes are not extensively published, these values provide a representative benchmark.

| Parameter | Typical Value Range | Method of Analysis |

| Particle Size (Z-average) | 100 - 250 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | 0.1 - 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -20 to -40 mV | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | 70 - 95% | Ultracentrifugation / HPLC |

Experimental Protocols

Materials and Equipment

-

This compound (NAPS)

-

Phosphatidylcholine (e.g., from soy or egg)

-

Cholesterol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask (50 mL)

-

Rotary evaporator

-

Water bath

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument

-

High-Performance Liquid Chromatography (HPLC) system

-

Ultracentrifuge

Protocol 1: Preparation of NAPS Liposomes by Thin-Film Hydration

-

Lipid Film Preparation:

-

Weigh the desired amounts of this compound, phosphatidylcholine, and cholesterol. A common molar ratio is 1:5:1 (NAPS:Phosphatidylcholine:Cholesterol).

-

Dissolve the lipids in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.[2]

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

-